Cas no 32730-60-2 (3-(iodomethyl)tetrahydropyran)

3-(Iodomethyl)tetrahydropyran is a versatile alkylating agent and synthetic intermediate used in organic chemistry and pharmaceutical research. Its tetrahydropyran ring structure provides stability, while the reactive iodomethyl group facilitates nucleophilic substitution reactions, making it valuable for introducing the tetrahydropyranyl moiety into target molecules. This compound is particularly useful in the synthesis of complex heterocycles, glycosides, and other functionalized derivatives. Its high purity and consistent reactivity ensure reliable performance in multistep synthetic routes. Suitable for use under controlled conditions, 3-(iodomethyl)tetrahydropyran offers a balance of reactivity and handling stability, making it a practical choice for advanced chemical transformations.
3-(iodomethyl)tetrahydropyran structure
3-(iodomethyl)tetrahydropyran structure
Product Name:3-(iodomethyl)tetrahydropyran
CAS No:32730-60-2
MF:C6H11IO
MW:226.06
MDL:MFCD30623825
CID:5096224
PubChem ID:67237822
Update Time:2026-03-02

3-(iodomethyl)tetrahydropyran Chemical and Physical Properties

Names and Identifiers

    • 3-(iodomethyl)oxane
    • 2H-Pyran, tetrahydro-3-(iodomethyl)-
    • 3-(iodomethyl)tetrahydropyran
    • 3-(Iodomethyl)tetrahydro-2H-pyran
    • 32730-60-2
    • SY322988
    • AS-78992
    • DB-405765
    • Tetrahydro-3-(iodomethyl)-2H-pyran
    • P20725
    • MFCD30623825
    • starbld0044999
    • SCHEMBL1986240
    • MDL: MFCD30623825
    • Inchi: 1S/C6H11IO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2
    • InChI Key: UFXLWDZIZHVRJG-UHFFFAOYSA-N
    • SMILES: C1OCCCC1CI

Computed Properties

  • Exact Mass: 225.98546g/mol
  • Monoisotopic Mass: 225.98546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 65.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 9.2Ų

3-(iodomethyl)tetrahydropyran Pricemore >>

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Additional information on 3-(iodomethyl)tetrahydropyran

Introduction to 3-(iodomethyl)tetrahydropyran (CAS No. 32730-60-2)

3-(iodomethyl)tetrahydropyran, with the chemical formula C₇H₁₁IO and CAS number 32730-60-2, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. This tetrahydropyran derivative features an iodomethyl group, making it a valuable intermediate in the construction of complex molecular frameworks. Its unique structural properties and reactivity have positioned it as a key player in synthetic methodologies, particularly in the development of biologically active molecules.

The utility of 3-(iodomethyl)tetrahydropyran stems from its ability to participate in various chemical transformations, including nucleophilic substitution reactions, cross-coupling reactions, and ring-opening processes. These reactions are pivotal in the synthesis of heterocyclic compounds, which are widely prevalent in pharmaceuticals and agrochemicals. The iodomethyl group, in particular, serves as a versatile handle for further functionalization, enabling chemists to access a diverse array of derivatives with tailored properties.

In recent years, the demand for efficient synthetic routes has driven innovation in the use of 3-(iodomethyl)tetrahydropyran. One notable application is its role in constructing polycyclic systems, which are often found in natural products and drug candidates. For instance, studies have demonstrated its efficacy in the preparation of fused ring structures, such as those seen in antifungal agents and anti-inflammatory drugs. The ability to introduce iodomethyl groups at strategic positions allows for the controlled assembly of these complex scaffolds, facilitating the discovery of novel therapeutic entities.

Moreover, the reactivity of 3-(iodomethyl)tetrahydropyran has been leveraged in transition metal-catalyzed reactions. Palladium and copper catalysts, in particular, have been employed to facilitate cross-coupling reactions that would otherwise be challenging. These reactions include Suzuki-Miyaura couplings, Stille couplings, and Heck reactions, which are instrumental in linking aryl or vinyl groups to form more intricate molecular architectures. Such methodologies have found broad applicability in medicinal chemistry, where precise control over molecular structure is essential for optimizing biological activity.

Recent advancements in synthetic chemistry have also highlighted the role of 3-(iodomethyl)tetrahydropyran in flow chemistry applications. Flow systems offer advantages such as improved scalability and reproducibility, making them attractive for industrial processes. By integrating this compound into continuous flow protocols, researchers can achieve higher yields and purities while minimizing waste generation. This aligns with the growing emphasis on green chemistry principles and sustainable manufacturing practices.

The pharmaceutical industry has been particularly keen on exploring the potential of 3-(iodomethyl)tetrahydropyran due to its versatility in drug discovery. For example, it has been utilized in the synthesis of kinase inhibitors, which are critical targets for treating cancers and inflammatory diseases. The ability to modify the tetrahydropyran core with various substituents allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability. Such modifications are often necessary to enhance drug efficacy and minimize side effects.

In addition to its role as a building block, 3-(iodomethyl)tetrahydropyran has been investigated for its potential applications in material science. Researchers have explored its incorporation into polymers and coatings to impart specific functionalities. For instance, polymers functionalized with iodomethyl groups can undergo further cross-linking or polymerization reactions, leading to materials with enhanced mechanical strength or thermal stability. These applications underscore the broad utility of this compound beyond traditional pharmaceuticals.

The synthesis of 3-(iodomethyl)tetrahydropyran itself is another area of active research. Modern synthetic approaches have focused on developing more efficient and environmentally benign methods for its production. Catalytic processes that minimize byproduct formation are particularly desirable, given the increasing regulatory scrutiny on chemical manufacturing practices. Advances in catalysis have enabled the production of high-purity 3-(iodomethyl)tetrahydropyran, ensuring its reliability as an intermediate in downstream applications.

Future directions for research on 3-(iodomethyl)tetrahydropyran may include exploring its use in photoredox catalysis and other emerging reaction paradigms. The integration of light-driven processes into synthetic workflows offers new opportunities for bond formation and functionalization that complement traditional methods. Such innovations could further expand the toolkit available to synthetic chemists working on complex molecular targets.

In conclusion,3-(iodomethyl)tetrahydropyran (CAS No. 32730-60-2) remains a cornerstone compound in organic synthesis due to its versatility and reactivity. Its applications span across pharmaceuticals, materials science, and industrial chemistry, underscoring its importance as a synthetic intermediate. As research continues to uncover new methodologies and applications,3-(iodomethyl)tetrahydropyran is poised to play an even greater role in shaping the future of chemical innovation.

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